3-Methylenepyrrolidine hydrochloride
Overview
Description
3-Methylenepyrrolidine hydrochloride is an organic compound with the molecular formula C5H10ClN. It is a derivative of pyrrolidine, featuring a methylene group at the third position of the pyrrolidine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylenepyrrolidine hydrochloride typically involves the reaction of pyrrolidine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a solvent such as ethanol or water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and the use of industrial reactors to ensure efficient mixing and heat transfer. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Methylenepyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form saturated pyrrolidine derivatives.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds
Scientific Research Applications
3-Methylenepyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-Methylenepyrrolidine hydrochloride involves its interaction with various molecular targets. The methylene group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can also act as a ligand, binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the methylene group.
3-Methylpyrrolidine: A derivative with a methyl group instead of a methylene group.
N-Methylpyrrolidine: A compound with a methyl group attached to the nitrogen atom.
Uniqueness
3-Methylenepyrrolidine hydrochloride is unique due to the presence of the methylene group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and biological research, offering different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
3-methylidenepyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-5-2-3-6-4-5;/h6H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNZEDVMZUGTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155137-13-6 | |
Record name | Pyrrolidine, 3-methylene-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155137-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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